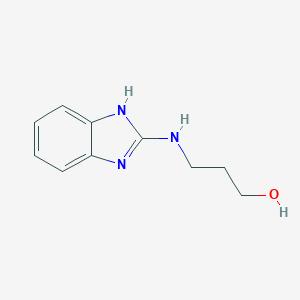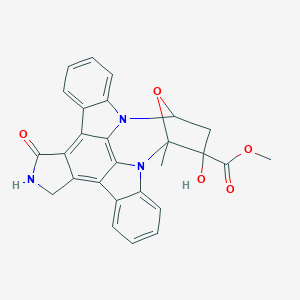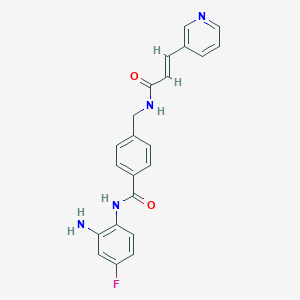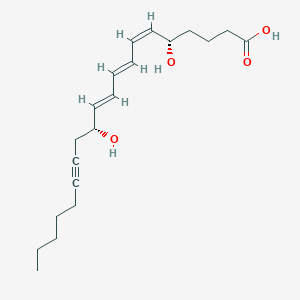![molecular formula C6H4N4O B048667 Pyrimido[4,5-d]pyrimidin-2(1H)-one CAS No. 120614-17-7](/img/structure/B48667.png)
Pyrimido[4,5-d]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a fused tricyclic compound that consists of two pyrimidine rings and a six-membered lactam ring. This compound has a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Pyrimido[4,5-d]pyrimidin-2(1H)-one is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Pyrimido[4,5-d]pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals, which are implicated in several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyrimido[4,5-d]pyrimidin-2(1H)-one is its broad range of biological activities, making it a versatile compound for research purposes. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, its biological activities may vary depending on the specific chemical modifications made to the compound.
Zukünftige Richtungen
There are several future directions for the research on Pyrimido[4,5-d]pyrimidin-2(1H)-one. One potential area of research is the development of novel derivatives with improved biological activities. Additionally, the compound's potential applications in the field of organic electronics and material science warrant further investigation. Finally, the elucidation of the compound's mechanism of action could lead to the development of more targeted therapies for various diseases.
In conclusion, Pyrimido[4,5-d]pyrimidin-2(1H)-one is a promising compound with a wide range of biological activities. Its potential applications in various fields make it an exciting area of research. Further investigation into its synthesis, mechanism of action, and biological activities could lead to the development of novel therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-d]pyrimidin-2(1H)-one has shown significant potential in various scientific research applications. It has been reported to exhibit antitumor, antiviral, anti-inflammatory, and antioxidant activities. It also has potential applications in the field of organic electronics and material science.
Eigenschaften
CAS-Nummer |
120614-17-7 |
|---|---|
Produktname |
Pyrimido[4,5-d]pyrimidin-2(1H)-one |
Molekularformel |
C6H4N4O |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
1H-pyrimido[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h1-3H,(H,7,8,9,10,11) |
InChI-Schlüssel |
JPOJBQLUJAIHHL-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC(=O)NC2=NC=N1 |
Kanonische SMILES |
C1=C2C=NC(=O)NC2=NC=N1 |
Synonyme |
Pyrimido[4,5-d]pyrimidin-2(1H)-one (6CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

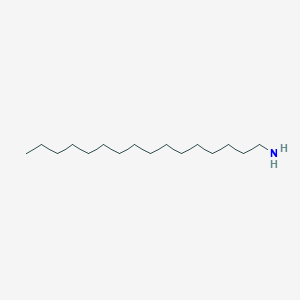
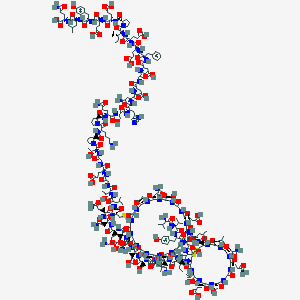
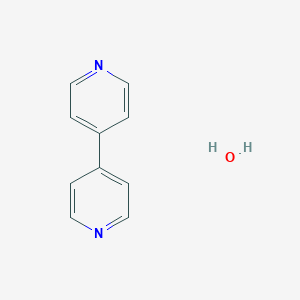
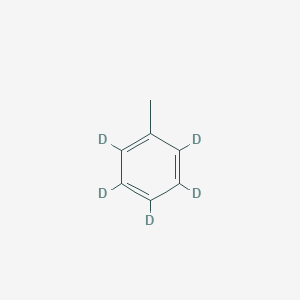
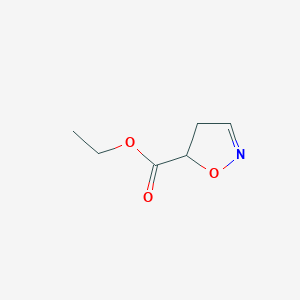
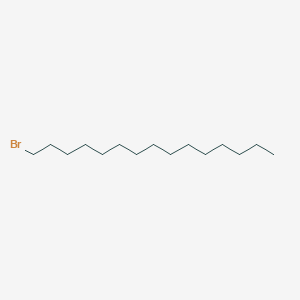
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
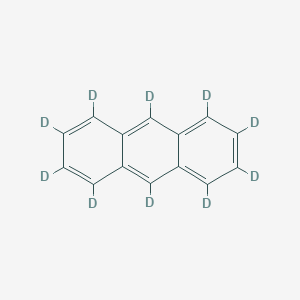
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
